2H-Isoindole-2-hexanamide, 1,3-dihydro-N-2-naphthalenyl-1,3-dioxo-
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Overview
Description
2H-Isoindole-2-hexanamide, 1,3-dihydro-N-2-naphthalenyl-1,3-dioxo- is a complex organic compound characterized by its isoindole core structure.
Preparation Methods
The synthesis of 2H-Isoindole-2-hexanamide, 1,3-dihydro-N-2-naphthalenyl-1,3-dioxo- typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which is then further modified to introduce the hexanamide and naphthalenyl groups . The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity .
Chemical Reactions Analysis
2H-Isoindole-2-hexanamide, 1,3-dihydro-N-2-naphthalenyl-1,3-dioxo- undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2H-Isoindole-2-hexanamide, 1,3-dihydro-N-2-naphthalenyl-1,3-dioxo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
2H-Isoindole-2-hexanamide, 1,3-dihydro-N-2-naphthalenyl-1,3-dioxo- can be compared with other isoindoline derivatives such as:
2H-Isoindole-2-acetic acid, 1,3-dihydro-1,3-dioxo-: This compound has a similar core structure but different functional groups, leading to distinct chemical and biological properties.
2H-Isoindole-2-hexanamide, 1,3-dihydro-1,3-dioxo-N,N-diphenyl-: Another derivative with different substituents, which may result in varied reactivity and applications.
2H-Isoindole-2-hexanamide, 1,3-dihydro-N-(4-nitrophenyl)-1,3-dioxo-:
Properties
CAS No. |
59472-20-7 |
---|---|
Molecular Formula |
C24H22N2O3 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
6-(1,3-dioxoisoindol-2-yl)-N-naphthalen-2-ylhexanamide |
InChI |
InChI=1S/C24H22N2O3/c27-22(25-19-14-13-17-8-3-4-9-18(17)16-19)12-2-1-7-15-26-23(28)20-10-5-6-11-21(20)24(26)29/h3-6,8-11,13-14,16H,1-2,7,12,15H2,(H,25,27) |
InChI Key |
MRMFJXANAXTTPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CCCCCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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